molecular formula C24H27N5O2S B2827789 1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-03-6

1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2827789
CAS No.: 1111237-03-6
M. Wt: 449.57
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has drawn attention in various fields of scientific research.

Preparation Methods

The synthesis of 1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple stepsCommon synthetic methods for quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{[(4-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(4-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-5-12-28-22(31)19-11-10-18(21(30)25-15(2)3)13-20(19)29-23(28)26-27-24(29)32-14-17-8-6-16(4)7-9-17/h6-11,13,15H,5,12,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPOHZRKIIHQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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